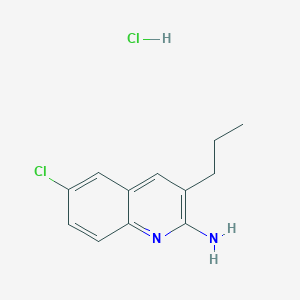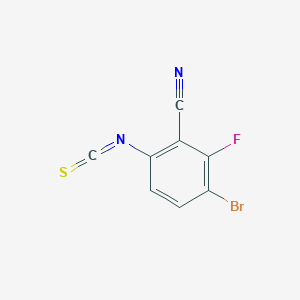
UDP-GlcNAz
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine diphosphate N-azidoacetylglucosamine (UDP-GlcNAz) is a nucleotide sugar derivative used in various biochemical and molecular biology applications. It is a modified form of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), where an azido group replaces the acetyl group. This modification allows this compound to be used in bioorthogonal chemistry, particularly in click chemistry reactions, making it a valuable tool for studying glycosylation and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of UDP-GlcNAz typically involves the chemical modification of UDP-GlcNAc. One common method includes the use of azidoacetyl chloride to introduce the azido group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the substitution reaction. The process can be summarized as follows:
Starting Material: UDP-GlcNAc
Reagent: Azidoacetyl chloride
Solvent: Organic solvent (e.g., dichloromethane)
Catalyst: Base (e.g., triethylamine)
Reaction Conditions: Room temperature, under an inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. The process may involve continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
UDP-GlcNAz undergoes various chemical reactions, including:
Click Chemistry: The azido group in this compound allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Various nucleophiles can be used to replace the azido group, depending on the desired product.
Major Products
The major products formed from these reactions include triazole-linked conjugates and substituted derivatives of this compound, which can be used for further biochemical studies.
Wissenschaftliche Forschungsanwendungen
UDP-GlcNAz has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for labeling and detecting biomolecules.
Biology: Employed in studying glycosylation processes and protein modifications.
Medicine: Utilized in developing diagnostic tools and therapeutic agents.
Industry: Applied in the production of glycoproteins and other biotechnological products.
Wirkmechanismus
UDP-GlcNAz exerts its effects through its incorporation into glycan structures by glycosyltransferases. The azido group allows for subsequent bioorthogonal reactions, enabling the labeling and detection of glycosylated molecules. The molecular targets include various glycoproteins and glycolipids, and the pathways involved are primarily related to glycosylation and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
UDP-GlcNAc: The parent compound of UDP-GlcNAz, used in glycosylation.
UDP-GalNAz: A similar azido-modified nucleotide sugar used in glycosylation studies.
CMP-SiaNAz: A cytidine monophosphate derivative used in sialylation studies.
Uniqueness
This compound is unique due to its azido group, which allows for bioorthogonal click chemistry reactions. This makes it particularly useful for labeling and detecting glycosylated molecules in complex biological systems.
Eigenschaften
Molekularformel |
C17H24N6Na2O17P2 |
|---|---|
Molekulargewicht |
692.3 g/mol |
IUPAC-Name |
disodium;[3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H26N6O17P2.2Na/c18-22-19-3-9(26)20-10-13(29)11(27)6(4-24)38-16(10)39-42(34,35)40-41(32,33)36-5-7-12(28)14(30)15(37-7)23-2-1-8(25)21-17(23)31;;/h1-2,6-7,10-16,24,27-30H,3-5H2,(H,20,26)(H,32,33)(H,34,35)(H,21,25,31);;/q;2*+1/p-2 |
InChI-Schlüssel |
XGTPLFSPWJKVQB-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)NC(=O)CN=[N+]=[N-])O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


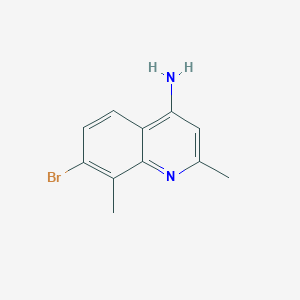
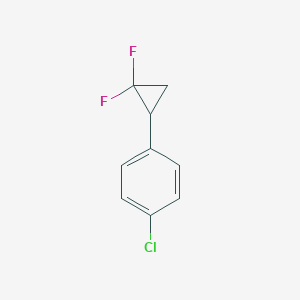
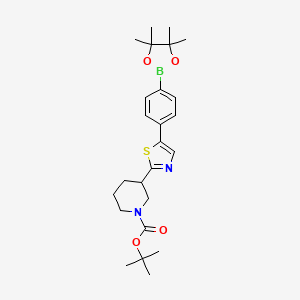
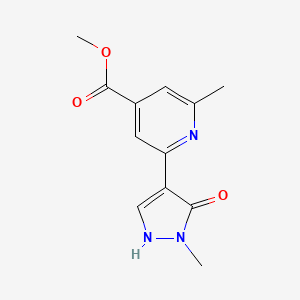
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
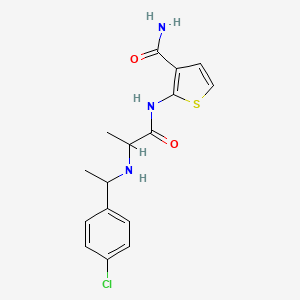
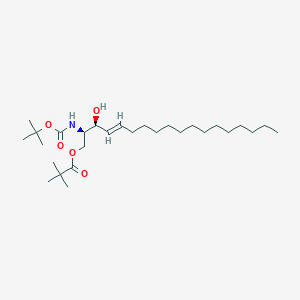
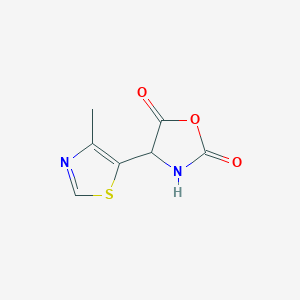
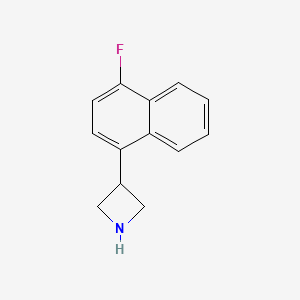
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

